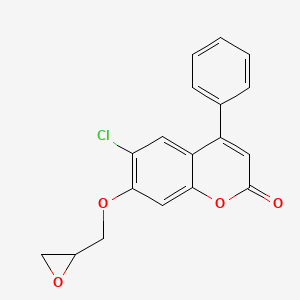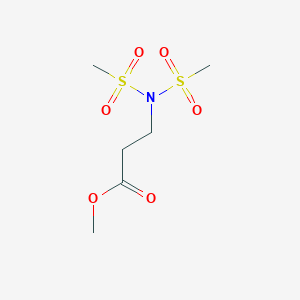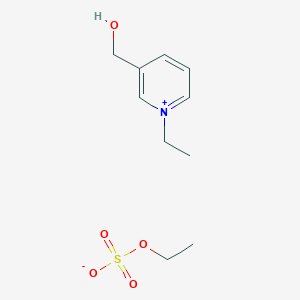
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate
説明
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a chemical compound with the molecular formula C10H17NO5S . It is used for research purposes and falls under the category of battery materials .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate can be represented by the canonical SMILES string:CC[N+]1=CC=CC(=C1)CO.CCOS(=O)(=O)[O-] . The InChI string representation is InChI=1S/C8H12NO.C2H6O4S/c1-2-9-5-3-4-8(6-9)7-10;1-2-6-7(3,4)5/h3-6,10H,2,7H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 . Physical And Chemical Properties Analysis
The molecular weight of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is 263.31 g/mol . It appears as a light yellow to yellow to orange clear liquid . The elemental analysis shows that it contains 43.40 to 47.80% Carbon, 5.05 to 5.60% Nitrogen, and 11.60 to 12.80% Sulfur .科学的研究の応用
Advanced Oxidation Processes
Persulfate-based advanced oxidation processes (AOPs) have emerged as a viable alternative to traditional hydrogen peroxide-based methods for water treatment. These processes involve the activation of peroxide bonds in persulfate precursors to degrade a wide range of organic pollutants. Unlike traditional AOPs, which primarily utilize hydroxyl radicals, persulfate-based AOPs may involve various in-situ generated oxidants, including sulfate radical and singlet oxygen, as well as non-radical oxidation pathways. The effectiveness of these processes can be influenced by water parameters such as pH and the presence of organic matter, halides, phosphates, and carbonates. There is an opportunity for niche applications, although knowledge gaps remain a significant barrier to their practical implementation (Lee, Gunten, & Kim, 2020).
Sulfate Attack on Concrete
Sulfate attack on Portland cement concrete is a critical issue that can lead to expansion and cracking. This process involves reactions between sulfate ions and concrete components, leading to the formation of compounds such as ettringite and gypsum. While the formation of ettringite is widely recognized for its expansive effects, the role of gypsum formation in causing expansion is controversial and requires further investigation. Understanding the mechanisms behind sulfate attack is crucial for developing more durable concrete materials (Tian & Cohen, 2000).
Modification of Polysaccharides
The sulfated modification of polysaccharides is a promising area of research due to its potential to enhance or introduce new bioactivities. Sulfated polysaccharides exhibit a variety of biological activities, including antioxidant, anticancer, immunoregulatory, and anticoagulant effects. Various methods for sulfated modification, such as chlorosulfonic acid-pyridine method and sulfur trioxide-pyridine method, can significantly improve the structure characteristics and bioactivities of polysaccharides. This area of research has implications for the pharmaceutical and food industries, highlighting the need for further studies on the application of sulfated polysaccharides (Wang et al., 2018).
Environmental Impact of Surfactants
A comprehensive review of over 250 studies has shed light on the environmental properties, fate, and toxicity of major surfactant classes and their feedstocks, such as alcohol sulfate, alcohol ethoxysulfate, and linear alkylbenzene sulfonate. These substances are extensively used in personal care and cleaning products and are widely released into the aquatic environment. Despite their high volume of use, risk assessments demonstrate that these chemicals do not adversely impact aquatic or sediment environments at current levels, confirming the sustainability of their widespread application (Cowan-Ellsberry et al., 2014).
Safety And Hazards
将来の方向性
While specific future directions for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate are not mentioned in the search results, it’s worth noting that pyridinium salts have been highlighted for their importance in various applications, including materials science and biological issues related to gene delivery .
特性
IUPAC Name |
(1-ethylpyridin-1-ium-3-yl)methanol;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.C2H6O4S/c1-2-9-5-3-4-8(6-9)7-10;1-2-6-7(3,4)5/h3-6,10H,2,7H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWXUAJJMSQGND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)CO.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | |
CAS RN |
1064704-03-5 | |
| Record name | 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



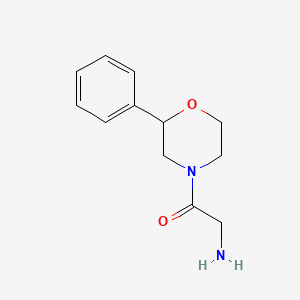
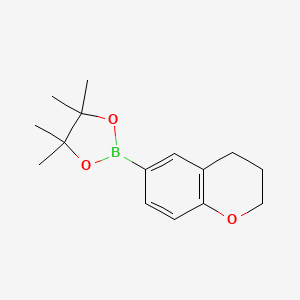
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)
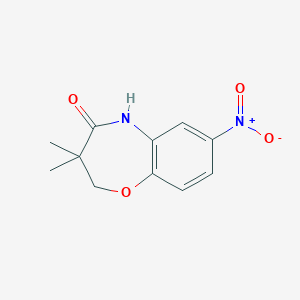
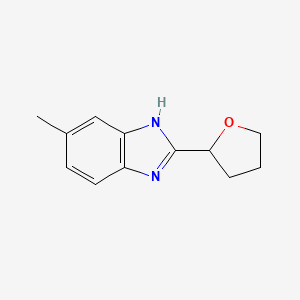
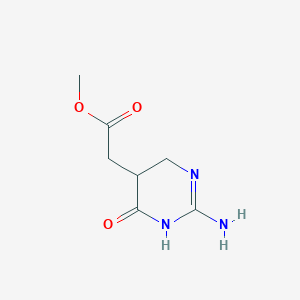
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)
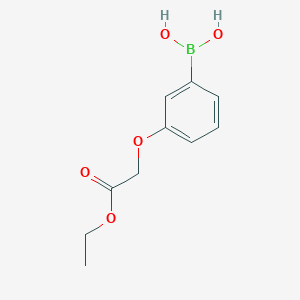
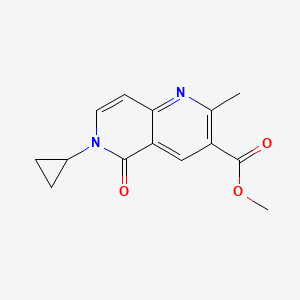
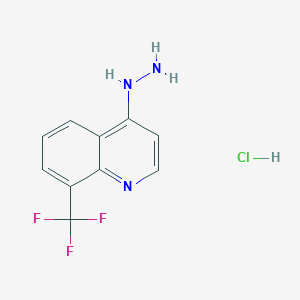
![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
